molecular formula C14H13N3 B13941056 2-Phenyl-1,2-dihydroquinazolin-4-amine CAS No. 253769-56-1

2-Phenyl-1,2-dihydroquinazolin-4-amine

Cat. No.: B13941056
CAS No.: 253769-56-1
M. Wt: 223.27 g/mol
InChI Key: VRHGJUOMOHIJKK-UHFFFAOYSA-N
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Description

2-Phenyl-1,2-dihydroquinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with a phenyl group at the 2-position and an amine group at the 4-position, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,2-dihydroquinazolin-4-amine typically involves the condensation of anthranilamide with benzaldehyde under acidic or basic conditions. One common method is the one-pot reaction of anthranilamide with benzaldehyde in the presence of a catalyst such as poly(4-vinylpyridine) supported BF3. This reaction is carried out in ethanol at reflux conditions, yielding the desired product in good to high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridine) supported BF3, allows for easy removal and reuse of the catalyst, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,2-dihydroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.

    Reduction: Reduction reactions can modify the quinazoline core, potentially leading to different biological activities.

    Substitution: The phenyl and amine groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under various conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2-dihydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives inhibit enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), which plays a role in cellular detoxification processes . The compound may also interact with other proteins and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one: A closely related compound with a similar core structure but different functional groups.

    2-Phenylquinazoline: Another derivative with a phenyl group at the 2-position but different substituents at other positions.

    4-Aminoquinazoline: A compound with an amine group at the 4-position but different substituents at other positions.

Uniqueness

2-Phenyl-1,2-dihydroquinazolin-4-amine is unique due to its specific combination of a phenyl group at the 2-position and an amine group at the 4-position. This unique structure allows for specific interactions with biological targets, making it a valuable scaffold for drug development and other scientific research .

Properties

CAS No.

253769-56-1

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-phenyl-1,2-dihydroquinazolin-4-amine

InChI

InChI=1S/C14H13N3/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9,14,16H,(H2,15,17)

InChI Key

VRHGJUOMOHIJKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=N2)N

Origin of Product

United States

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